(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid

Catalog No.
S1791084
CAS No.
41003-10-5
M.F
C2H9NO7P2
M. Wt
221.04
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic aci...

CAS Number

41003-10-5

Product Name

(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid

IUPAC Name

(2-amino-1-hydroxy-1-phosphonoethyl)phosphonic acid

Molecular Formula

C2H9NO7P2

Molecular Weight

221.04

InChI

InChI=1S/C2H9NO7P2/c3-1-2(4,11(5,6)7)12(8,9)10/h4H,1,3H2,(H2,5,6,7)(H2,8,9,10)

SMILES

C(C(O)(P(=O)(O)O)P(=O)(O)O)N

Synonyms

2-Amino-1-hydroxyethylene-1,1-bisphosphonic Acid; Ethane-1-hydroxy-2-amino-1,1-diphosphonic Acid

Bone Health and Osteoporosis

Specific Scientific Field: Orthopedics, endocrinology, and pharmacology.

Summary: Glycine Bisphosphonate is widely used to treat osteoporosis and other bone-related disorders. Its high affinity for bone mineral hydroxyapatite makes it tissue-specific and devoid of off-target effects. The drug inhibits bone resorption by targeting osteoclasts, preserving skeletal mineral, and maintaining bone mass .

The origin and specific significance of AHPPE in scientific research are not well documented []. However, its structure suggests potential applications in areas related to phosphonate chemistry and organophosphorus compounds.


Molecular Structure Analysis

AHPPE is a small molecule with the chemical formula C2H9NO7P2. Its key features include:

  • A central carbon chain with an amine group (NH2) attached at the second position (C2).
  • A hydroxyl group (OH) and a phosphonate group (PO(OH)2) bonded to the first carbon (C1).
  • Another phosphonate group linked to the terminal carbon (C2).

The presence of two phosphonate groups suggests that AHPPE may possess acidic properties and could potentially chelate metal ions due to the ability of phosphonate groups to form stable complexes with metals [].


Chemical Reactions Analysis

  • Synthesis: AHPPE could potentially be synthesized from simpler phosphonate precursors through a series of reactions involving phosphorylation and amination steps.
  • Decomposition: Under acidic or basic conditions, hydrolysis of the phosphonate groups could occur, releasing phosphoric acid and other breakdown products.

Physical And Chemical Properties Analysis

Data on the physical and chemical properties of AHPPE, such as melting point, boiling point, solubility, and stability, is not available in scientific literature [].

  • Metal Chelation: As mentioned earlier, the phosphonate groups might enable AHPPE to chelate metal ions. This property could be relevant in various applications, such as water treatment or as a catalyst in specific reactions.
  • Biomolecule Interaction: The amine group could potentially allow AHPPE to interact with biomolecules containing carboxylic acid groups or phosphate groups. However, further research is needed to verify this.

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

-7.3

Dates

Modify: 2024-04-14

Explore Compound Types